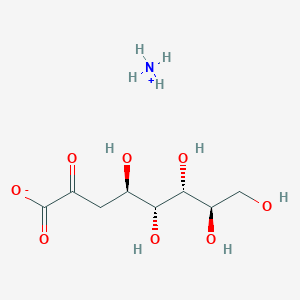

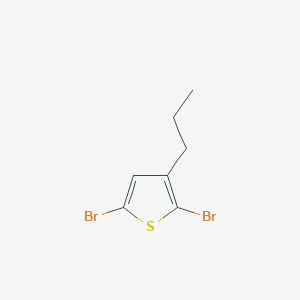

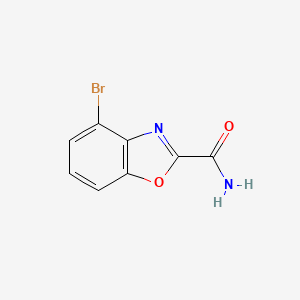

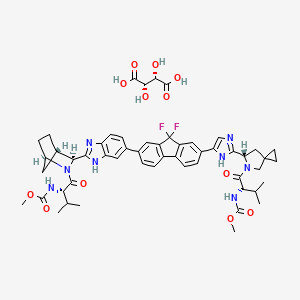

![molecular formula C24H16N2O4S2 B1513241 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline CAS No. 1001330-07-9](/img/structure/B1513241.png)

3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline

Vue d'ensemble

Description

“3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline” is a type of organic compound . It’s related to a class of compounds that have been studied due to their desirable physical and electronic properties . These compounds can be modified at the molecular level through synthetic modification, which can greatly affect their electronic properties .

Synthesis Analysis

The synthesis of similar compounds involves chemical reactions under specific conditions . For instance, 2,3-dihydrothieno[3,4-b][1,4]dioxin was dissolved in THF under a nitrogen atmosphere and mixed for nearly 1 hour. This solution was then cooled down to -70 °C with the help of liquid nitrogen and an acetone mixture .Molecular Structure Analysis

The molecular structure of these compounds is characterized by techniques such as Fourier transform infrared (FTIR), proton nuclear magnetic resonance, and carbon nuclear magnetic resonance spectroscopy . The electronic effect of the substituents on the heteroaromatic ligand has been reviewed in the solid state .Chemical Reactions Analysis

These compounds can undergo various chemical reactions. For example, they can be doped by protonic acid in both solution and solid-state, resulting in a broad absorption in the near-infrared range corresponding to polaron and bipolaron absorption .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by various techniques. The value of the energy band gap is estimated to be 3.0–4.5 eV for synthesized compounds . Photophysical features were analyzed through photoluminescence spectrometer, which indicates a strong impact of the substituents on the photoluminescent properties of the phenanthroline ligand .Applications De Recherche Scientifique

Syntheses and Spectral Properties

Another relevant research by Huang et al. (2008) involved the synthesis and characterization of 3,8-Bisphenyl-1,10-phenanthroline derivatives, which are precursors to compounds with free thiol groups. These compounds and their ruthenium(II) complexes were investigated for their potential in creating nanocomposite junctions with gold nanoparticles. This study illustrates the importance of such compounds in nanotechnology and materials science, especially in the development of molecular junctions and electronic devices (Huang et al., 2008).

Near-IR Luminescent Properties

Research by Hou et al. (2013) on lanthanide bis(β-diketonate) complexes, including the use of 1,10-phenanthroline as a ligand, demonstrated the capability of these complexes to emit near-infrared luminescence upon visible light excitation. This work underscores the potential applications of such complexes in telecommunications and bioimaging, where near-IR luminescent materials are highly valued for their deeper tissue penetration and reduced photodamage (Hou et al., 2013).

Photochromic and Luminescence Switching

Yam et al. (2004) synthesized a photochromic ligand containing 1,10-phenanthroline, demonstrating reversible switching of emissive states through photochromic reactions. This research highlights the potential of 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline analogs in developing light-responsive materials for optical data storage and molecular switches (Yam et al., 2004).

Electrochromic Polymers

A study by Durmus et al. (2007) on electrochromic polymers incorporating 3,4-Ethylenedioxythiophene and quinoxaline units, closely related to the structure of 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline, revealed their potential as green polymeric materials with excellent optical properties. This research is significant for the development of smart windows, displays, and other electrochromic devices (Durmus et al., 2007).

Mécanisme D'action

Orientations Futures

The future directions in the study of these compounds could involve further exploration of their optoelectronic applications due to their remarkable and novel attributes . Additionally, more research could be conducted to better understand their doping mechanisms and to optimize their electronic properties .

Propriétés

IUPAC Name |

3,8-bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O4S2/c1-2-14-8-16(24-22-18(12-32-24)28-4-6-30-22)10-26-20(14)19-13(1)7-15(9-25-19)23-21-17(11-31-23)27-3-5-29-21/h1-2,7-12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNJFZNRZQYNOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(SC=C2O1)C3=CN=C4C(=C3)C=CC5=CC(=CN=C54)C6=C7C(=CS6)OCCO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857032 | |

| Record name | 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline | |

CAS RN |

1001330-07-9 | |

| Record name | 3,8-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

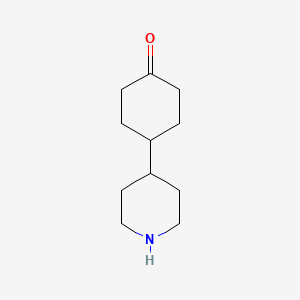

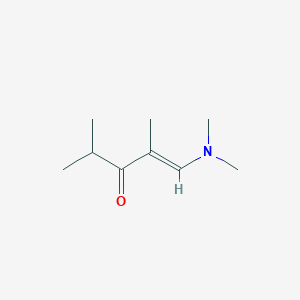

![Barium bis[(2E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate]](/img/structure/B1513188.png)